2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide
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Overview
Description
2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a promising candidate for various scientific research applications .
Preparation Methods
The synthesis of 2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide involves multiple steps. One common synthetic route includes the condensation of o-phenylenediamine with formic acid or its equivalent, followed by cyclization to form the benzimidazole core . Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity, including controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Cyclization: The formation of the benzimidazole core involves cyclization reactions, typically using acidic or basic catalysts.
Scientific Research Applications
2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects . The trifluoromethyl group enhances the compound’s binding affinity and stability, contributing to its biological activity . The compound’s mechanism of action may involve the inhibition of DNA synthesis, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide can be compared with other benzimidazole derivatives and trifluoromethyl-containing compounds:
Benzimidazole Derivatives: Similar compounds include 2-substituted benzimidazoles, which also exhibit diverse biological activities.
Trifluoromethyl-Containing Compounds: Compounds such as N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea share the trifluoromethyl group and exhibit unique chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H13F3N4O2 |
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Molecular Weight |
374.3 g/mol |
IUPAC Name |
2-oxo-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-4-carboxamide |
InChI |
InChI=1S/C18H13F3N4O2/c19-18(20,21)10-4-3-5-11(8-10)22-16(27)14-9-15(26)24-17-23-12-6-1-2-7-13(12)25(14)17/h1-8,14H,9H2,(H,22,27)(H,23,24,26) |
InChI Key |
PPRYXGCDBNVLIH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N2C3=CC=CC=C3N=C2NC1=O)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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